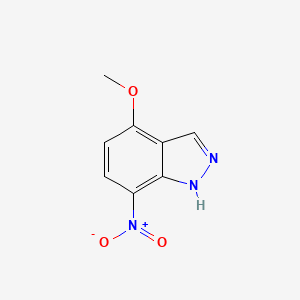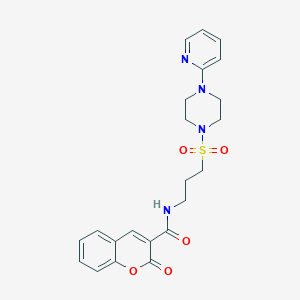![molecular formula C19H21N3O2S B2760900 N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)butyramide CAS No. 941878-11-1](/img/structure/B2760900.png)
N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)butyramide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)butyramide is a chemical compound that has been widely used in scientific research due to its potential applications in various fields. This compound is synthesized using a specific method and has been shown to have a mechanism of action that affects biochemical and physiological processes in the body. In
Applications De Recherche Scientifique
Thiazole Derivatives as GyrB Inhibitors
A study described the design, synthesis, and evaluation of thiazole-aminopiperidine hybrid analogues, highlighting their potential as Mycobacterium tuberculosis GyrB inhibitors. This research underscores the significance of thiazole derivatives in developing novel antituberculosis agents. The promising compound in this series demonstrated activity against Mycobacterium smegmatis GyrB ATPase assay, Mycobacterium tuberculosis DNA gyrase supercoiling assay, antituberculosis activity, and cytotoxicity, showcasing a multi-faceted approach to tackling tuberculosis without notable cytotoxic effects at relevant concentrations (Jeankumar et al., 2013).
Antitumor Activities of Thiazole Derivatives
Another study explored the synthesis of pyrazole, thiophene, thieno[2,3-b]pyridine, and thiazole derivatives, which were evaluated for their anti-tumor activities. Some compounds exhibited higher inhibitory effects against human tumor cell lines, including breast adenocarcinoma, non-small cell lung cancer, and CNS cancer, than the reference drug doxorubicin. This indicates the potential of thiazole derivatives in cancer therapy, with molecular modeling of certain compounds showing maximum inhibitory effect (Mohareb et al., 2013).
COVID-19 Inhibitors
Research on the design, synthesis, and characterization of N-aminothiazole-hydrazineethyl-pyridines targeted the SARS-CoV-2 main protease, highlighting the role of thiazole and pyridine scaffolds in addressing viral infections. The compounds showed significant binding energy in molecular docking studies, suggesting their potential as COVID-19 inhibitors. This study provides a foundation for further in vitro and in vivo research on these compounds as part of the ongoing fight against COVID-19 (Alghamdi et al., 2023).
Fluorescence Properties and Anticancer Activity
Co(II) complexes of thiazole derivatives were synthesized and studied for their fluorescence properties and anticancer activity. These complexes demonstrated potential in in vitro cytotoxicity studies against human breast cancer cell lines. The research showcases the versatility of thiazole derivatives in developing diagnostic tools and therapeutic agents with specific applications in oncology (Vellaiswamy & Ramaswamy, 2017).
Propriétés
IUPAC Name |
N-(4-ethoxy-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S/c1-3-8-17(23)22(13-14-9-5-6-12-20-14)19-21-18-15(24-4-2)10-7-11-16(18)25-19/h5-7,9-12H,3-4,8,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMGQFNRKYSSLBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(CC1=CC=CC=N1)C2=NC3=C(C=CC=C3S2)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(Chloromethyl)phenyl] 4-methylpentanoate](/img/structure/B2760818.png)
![2-(4-ethoxyphenyl)-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide](/img/structure/B2760819.png)

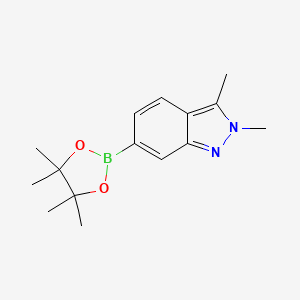
![5-Bromo-N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]pyrimidin-2-amine](/img/structure/B2760822.png)
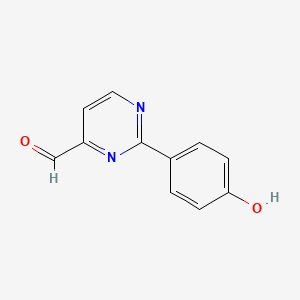
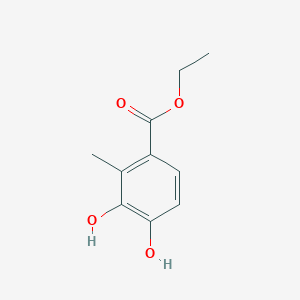
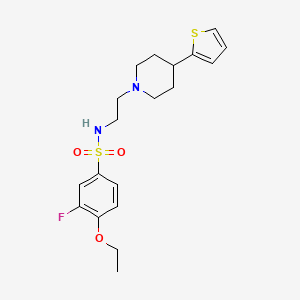
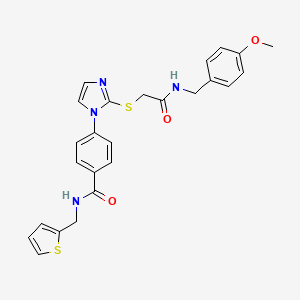
![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)morpholine-4-carboxamide](/img/structure/B2760831.png)
![2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone](/img/structure/B2760834.png)
![4-amino-2-chloro-N-[2-(pyrrolidin-1-yl)ethyl]benzamide hydrochloride](/img/structure/B2760835.png)
